LDH-C4 Inhibition Potency
In competitive inhibition assays against lactate dehydrogenase-C4 (LDH-C4), ethyl (ethylamino)(oxo)acetate (N-ethyl oxamate) demonstrates significantly higher potency compared to the unsubstituted parent oxamic acid. While unsubstituted oxamate exhibits an IC50 of 60 µM, N-ethyl oxamate achieves an IC50 of 35 µM against LDH-C4, representing a 1.7-fold increase in potency [1]. Furthermore, among a series of N-alkyl oxamates, the N-ethyl derivative was identified as the most potent inhibitor, exhibiting higher affinity for LDH-C4 than N-propyl oxamate, although the N-propyl analog offered superior selectivity [2].
| Evidence Dimension | LDH-C4 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 35 µM (N-ethyl oxamate) |
| Comparator Or Baseline | 60 µM (Unsubstituted oxamate); N-propyl oxamate (value not specified, but reported as less potent) |
| Quantified Difference | 1.7-fold improvement in potency over unsubstituted oxamate; highest potency among N-alkyl oxamates tested. |
| Conditions | In vitro LDH-C4 enzyme inhibition assay at pH 7.4, measuring NADH oxidation at 340 nm. |
Why This Matters
For researchers developing LDH-C4 inhibitors (e.g., for male contraception or cancer), this compound provides a measurable gain in potency over the basic oxamate scaffold and represents the most potent N-alkyl oxamate option, making it a preferred starting point for further optimization.
- [1] BindingDB. (n.d.). N-Ethyl oxamate (BDBM234443) - Affinity Data (IC50: 3.50E+4nM). Retrieved October 26, 2023. View Source
- [2] Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 579-586. View Source
